Superior Reactivity in Carbonylative Suzuki Coupling Compared to Bromopyridines
In palladium-catalyzed carbonylative Suzuki coupling, the reactivity of halopyridines follows a clear trend: iodo- > bromo-. This is a class-level inference based on studies of various mono-iodopyridines and bromopyridines. Under optimized conditions, reactions with iodo-substrates generally proceed with higher rates and can achieve yields in the 80-95% range for benzoylpyridine derivatives [1]. The increased reactivity of the C-I bond towards oxidative addition is the primary driver for this performance difference.
| Evidence Dimension | Relative Reactivity in Carbonylative Suzuki Coupling |
|---|---|
| Target Compound Data | High; iodo-derivatives are most reactive [1] |
| Comparator Or Baseline | 5-Bromopyridine derivatives: Lower reactivity |
| Quantified Difference | Not quantified as a direct A-to-B comparison, but the order of reactivity is firmly established. |
| Conditions | Pd-catalyzed carbonylative cross-coupling with aryl boronic acids under CO pressure. |
Why This Matters
Higher reactivity translates to faster reaction times and potentially higher yields, which are critical factors for cost-effective and scalable synthesis in both research and industrial settings.
- [1] Couve-Bonnaire, S., Carpentier, J.-F., Mortreux, A., & Castanet, Y. (2003). Palladium-catalyzed carbonylative coupling of pyridine halides with aryl boronic acids. Tetrahedron, 59(16), 2793-2799. View Source
